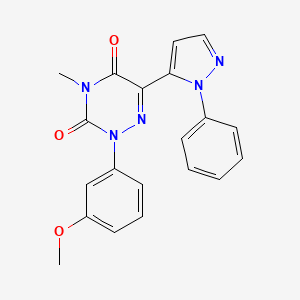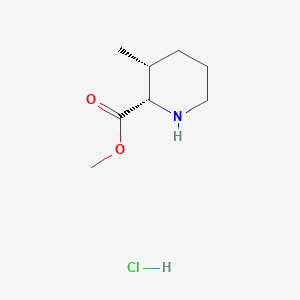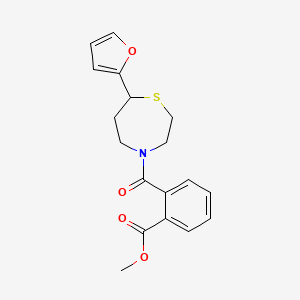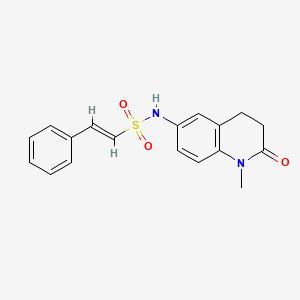
2-(3-メトキシフェニル)-4-メチル-6-(1-フェニル-1H-ピラゾール-5-イル)-1,2,4-トリアジン-3,5(2H,4H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!以下は、6つのユニークな分野に焦点を当て、2-(3-メトキシフェニル)-4-メチル-6-(1-フェニル-1H-ピラゾール-5-イル)-1,2,4-トリアジン-3,5(2H,4H)-ジオンの科学研究における用途を包括的に分析したものです。
抗炎症剤
この化合物は、抗炎症剤としての可能性を示しています。研究によると、TNF-α、IL-6、IL-1βなどの炎症性サイトカインの産生を阻害することが示されています。 炎症反応における主要なメディエーターである一酸化窒素(NO)とプロスタグランジンE2(PGE2)のレベルも低下させます 。これらの特性により、関節炎などの炎症性疾患の治療のための有望な候補となっています。
抗がん活性
研究により、この化合物はさまざまな癌細胞株に対して細胞毒性を示すことが実証されています。 癌細胞のアポトーシス(プログラムされた細胞死)を誘導し、それにより増殖を抑制します 。これは、特に従来の治療法に抵抗性のある癌に対する新しい抗癌剤の開発のための潜在的な候補となっています。
抗菌作用
この化合物は、さまざまな細菌および真菌病原体に対して有意な抗菌作用を有することが発見されています 。これには、グラム陽性菌とグラム陰性菌の両方、およびさまざまな真菌種が含まれます。その広範囲な抗菌特性は、新しい抗生物質または抗真菌剤の開発に使用できることを示唆しています。
神経保護作用
研究によると、この化合物は神経保護作用を有し、アルツハイマー病やパーキンソン病などの神経変性疾患からの保護を提供する可能性があります 。これは、神経組織の酸化ストレスと炎症を軽減することにより、これらの効果を発揮すると考えられています。これにより、神経機能と生存能力が維持されます。
抗酸化作用
この化合物は、強力な抗酸化作用を示し、フリーラジカルの中和と酸化ストレスの軽減に役立ちます 。この活性は、細胞の損傷と老化を防ぐのに役立ち、全体的な健康と寿命を向上させることを目的としたサプリメントや医薬品を開発する際に利用できます。
酵素阻害
この化合物は、疾患プロセスに関与する特定の酵素を阻害する能力について研究されています 。たとえば、炎症に関与するCOX-2などの酵素や、癌細胞のシグナル伝達経路で役割を果たすさまざまなキナーゼに対して阻害効果を示しています。これは、特定の酵素経路を標的にする薬物発見および開発における貴重なツールとなっています。
特性
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-6-(2-phenylpyrazol-3-yl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-23-19(26)18(17-11-12-21-24(17)14-7-4-3-5-8-14)22-25(20(23)27)15-9-6-10-16(13-15)28-2/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXNTEFVESEWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)

![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B2479308.png)


![2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)
![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2479321.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)
![1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2479325.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
